3,3-Dimethylbutane-2,2-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
376647-84-6 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
3,3-dimethylbutane-2,2-diol |
InChI |
InChI=1S/C6H14O2/c1-5(2,3)6(4,7)8/h7-8H,1-4H3 |
InChI Key |
LGZDEJZAECZIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(O)O |
Origin of Product |
United States |
Molecular Structure and Stereochemical Considerations
Analysis of Molecular Geometry and Conformational Isomerism
The molecular structure of 3,3-Dimethylbutane-2,2-diol consists of a four-carbon butane (B89635) chain with significant substitutions. The C2 carbon is a geminal diol center, being bonded to two hydroxyl (-OH) groups and a methyl (-CH₃) group. This C2 carbon is, in turn, bonded to the C3 carbon, which serves as the quaternary center for a bulky tert-butyl group, -C(CH₃)₃.
The geometry around the sp³-hybridized C2 atom is approximately tetrahedral. However, the presence of multiple substituents, particularly the sterically demanding tert-butyl group, influences the molecule's conformational preferences. The most significant conformational aspect arises from rotation about the C2-C3 single bond. The tert-butyl group is one of the most sterically bulky functional groups in organic chemistry and strongly dictates the spatial arrangement of adjacent atoms to minimize steric strain. fiveable.melumenlearning.com
Chirality and Stereoisomeric Forms of Related Dimethylbutanediols
While this compound is itself an achiral molecule (as the C2 carbon is bonded to two identical hydroxyl groups, precluding it from being a chiral center), an examination of related diols is essential for understanding stereoisomerism within this class of compounds. Butane-2,3-diol, a vicinal diol, provides a classic example. solubilityofthings.com
Butane-2,3-diol possesses two chiral centers at positions C2 and C3. For a molecule with 'n' chiral centers, the maximum possible number of stereoisomers is given by the formula 2ⁿ. ntu.edu.sg For butane-2,3-diol, with n=2, this would theoretically allow for 2² or four stereoisomers. However, due to molecular symmetry, only three distinct stereoisomers exist. ntu.edu.sgdoubtnut.com These are a pair of enantiomers and a meso compound. doubtnut.com
(2R,3R)-butane-2,3-diol and (2S,3S)-butane-2,3-diol : These two molecules are non-superimposable mirror images of each other and are therefore a pair of enantiomers.
(2R,3S)-butane-2,3-diol : This stereoisomer has an internal plane of symmetry, which makes it achiral despite having two chiral centers. Such a compound is known as a meso compound. libretexts.orgstackexchange.com
Enantiomeric and Diastereomeric Relationships in Diol Systems
The stereoisomers of butane-2,3-diol illustrate the fundamental relationships between stereoisomers.
Enantiomers : Two stereoisomers that are non-superimposable mirror images of each other are defined as enantiomers. oregonstate.edu The relationship between the (2R,3R) and (2S,3S) forms of butane-2,3-diol is enantiomeric. Enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. masterorganicchemistry.com
Diastereomers : Stereoisomers that are not mirror images of each other are known as diastereomers. oregonstate.edu In the butane-2,3-diol system, the meso form ((2R,3S)) is a diastereomer of both the (2R,3R) enantiomer and the (2S,3S) enantiomer. masterorganicchemistry.com Unlike enantiomers, diastereomers have different physical properties.
Impact of Stereochemistry on Reaction Pathways
The stereochemistry of a molecule can profoundly influence its chemical reactivity, a principle clearly demonstrated in the pinacol (B44631) rearrangement of vicinal diols. numberanalytics.comwikipedia.org This acid-catalyzed reaction involves the conversion of a 1,2-diol to a carbonyl compound via a carbocation intermediate and a subsequent migratory shift. wikipedia.org
The stereochemical arrangement of the starting diol plays a critical role in determining the reaction's outcome. It is understood that the migration of an alkyl or aryl group often occurs in a concerted fashion, where the migrating group is positioned trans (anti-periplanar) to the leaving hydroxyl group. wikipedia.orgacs.org This stereoelectronic requirement means that a planar, achiral carbocation may not be fully formed. libretexts.org Consequently, the specific stereoisomer of the starting diol can dictate which of the adjacent groups is preferentially positioned to migrate, thereby controlling the structure of the resulting ketone or aldehyde. numberanalytics.comacs.org In cyclic systems, this can determine whether a ring contraction or expansion occurs. acs.orglibretexts.org
Spectroscopic Characterization in Academic Research Contexts
While detailed experimental spectroscopic data for this compound is not widely published, its structural features allow for a scientifically-grounded prediction of its spectral characteristics in key analytical techniques used in academic research. Geminal diols have been successfully characterized by infrared spectroscopy, confirming their viability for such analysis. rsc.orgresearchgate.net
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Signal 1 | ~1.0 | Singlet | 9H | Nine equivalent protons of the tert-butyl group. |
| Signal 2 | ~1.2 - 1.5 | Singlet | 3H | Three protons of the methyl group on C2. |
| Signal 3 | Variable (~2-4) | Broad Singlet | 2H | Two hydroxyl protons (signal would disappear upon D₂O exchange). |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum should display four distinct signals corresponding to the four unique carbon environments.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Signal 1 | ~25 | The three equivalent methyl carbons of the tert-butyl group. |
| Signal 2 | ~20 - 25 | The methyl carbon attached to C2. |
| Signal 3 | ~35 | The quaternary carbon of the tert-butyl group (C3). |
| Signal 4 | ~90 - 100 | The gem-diol carbon (C2), significantly deshielded by two oxygen atoms. |
Predicted IR Spectrum
The infrared spectrum would be characterized by the prominent absorptions of the hydroxyl and alkyl groups.
| Predicted Absorption Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3500 - 3200 | O-H stretch (broad) | Hydrogen-bonded hydroxyl groups of the diol. |
| 2960 - 2850 | C-H stretch (strong) | C-H bonds of the tert-butyl and methyl groups. |
| 1150 - 1050 | C-O stretch (strong) | C-O single bonds of the diol. |
Advanced Synthetic Methodologies for 3,3 Dimethylbutane 2,2 Diol and Analogous Diols
Strategies for the Formation of Vicinal Diols
The creation of vicinal diols can be broadly categorized into two main approaches: reduction-based methods, which typically involve the coupling of carbonyl compounds, and oxidative methods that introduce hydroxyl groups across a carbon-carbon double bond.
Reduction-based strategies offer a powerful means of synthesizing vicinal diols, particularly those with a high degree of substitution around the diol core.
A key reaction in this category is the pinacol (B44631) coupling, a process that forms a carbon-carbon bond between the carbonyl groups of two molecules of an aldehyde or ketone through a free radical mechanism, yielding a vicinal diol. wikipedia.orgsynarchive.comjove.com Discovered by Wilhelm Rudolph Fittig in 1859, this reaction is named after its product when acetone (B3395972) is used as the starting material: pinacol (2,3-dimethyl-2,3-butanediol). wikipedia.orgsynarchive.com
The mechanism commences with a one-electron reduction of the carbonyl group by a reducing agent, such as magnesium, to form a ketyl radical anion. wikipedia.org Two of these ketyl radicals then couple to form a vicinal diol, which is subsequently protonated. wikipedia.org The choice of solvent is critical; aprotic solvents favor the formation of the desired vicinal diol, while protic solvents can lead to the formation of a simple alcohol. jove.com A variety of reducing agents can be employed, including magnesium, aluminum, sodium, and samarium(II) iodide. orgsyn.orgnumberanalytics.com More recently, the use of cobalt and titanium nanoparticles has also been explored for promoting the reductive dimerization of carbonyl compounds. arkat-usa.org
| Reaction | Description | Key Reagents | Product |
|---|---|---|---|
| Pinacol Coupling | Reductive coupling of two carbonyl compounds to form a vicinal diol. wikipedia.orgsynarchive.com | Magnesium, Samarium(II) iodide, etc. orgsyn.orgnumberanalytics.com | Vicinal diol |
The synthesis of pinacol (2,3-dimethyl-2,3-butanediol), the simplest tetramethyl diol, from acetone is a classic example of the pinacol coupling reaction. wikipedia.org This conversion is typically achieved through the reductive coupling of acetone using a reducing agent like magnesium amalgam. orgsyn.orgdoubtnut.com The reaction is sensitive to moisture, and carrying it out under dry conditions is crucial for achieving good yields. orgsyn.org While effective, this method can be hazardous on an industrial scale due to the violent nature of the reaction and the volatility of acetone, which can create an explosion risk. chemicalbook.com Furthermore, the use of heavy metals like mercury raises environmental concerns. chemicalbook.comgoogle.com
An alternative approach involves the catalyzed addition of hydrogen peroxide to tetramethylethylene. orgsyn.org This method is considered more environmentally friendly as it avoids the use of toxic metals and produces water as a byproduct. chemicalbook.com
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Pinacol Coupling | Acetone, Magnesium Amalgam orgsyn.orgdoubtnut.com | Well-established method | Violent reaction, use of toxic mercury, lower yields chemicalbook.comgoogle.com |
| Olefin Oxidation | Tetramethylethylene, Hydrogen Peroxide orgsyn.org | Higher yields, environmentally friendly chemicalbook.com | Requires the synthesis of the starting alkene |
Oxidative methods provide a complementary route to vicinal diols, primarily through the hydroxylation of alkenes.
The dihydroxylation of alkenes is a fundamental transformation that adds a hydroxyl group to each carbon of a double bond to form a vicinal diol. orgoreview.comquimicaorganica.org This process is a type of oxidation reaction. orgoreview.com A common and reliable method for achieving syn-dihydroxylation, where both hydroxyl groups are added to the same side of the double bond, is through the use of osmium tetroxide (OsO₄). orgoreview.comwikipedia.orgchemistrysteps.com The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. orgoreview.com
Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction have been developed. wikipedia.orgacs.org The Upjohn dihydroxylation utilizes N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to regenerate the osmium catalyst. wikipedia.orgwikipedia.org Another significant advancement is the Sharpless asymmetric dihydroxylation, which employs a chiral ligand, typically derived from cinchona alkaloids, to achieve the enantioselective synthesis of chiral diols. nih.govwikipedia.orgchemeurope.com This method is highly valued for its ability to produce optically active diols, which are crucial intermediates in the synthesis of many natural products and pharmaceuticals. nih.govresearchgate.netalfa-chemistry.com The Sharpless protocol often uses potassium ferricyanide (B76249) as the re-oxidant. acs.org
Potassium permanganate (B83412) can also be used for syn-dihydroxylation, but it is a stronger oxidizing agent and can sometimes lead to over-oxidation and cleavage of the resulting diol. orgoreview.comchemistrysteps.com
| Method | Reagent System | Stereochemistry | Key Features |
|---|---|---|---|
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO wikipedia.orgwikipedia.org | Syn-dihydroxylation | Catalytic use of osmium tetroxide |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Chiral Ligand, K₃Fe(CN)₆ wikipedia.orgacs.org | Enantioselective syn-dihydroxylation | Produces chiral diols with high enantioselectivity. nih.govresearchgate.net |
| Permanganate Dihydroxylation | KMnO₄ | Syn-dihydroxylation | Risk of over-oxidation and C-C bond cleavage orgoreview.comchemistrysteps.com |
An alternative to the direct dihydroxylation of alkenes is a two-step process involving the epoxidation of the alkene followed by hydrolysis of the resulting epoxide. This route typically yields anti-dihydroxylation products, where the two hydroxyl groups are added to opposite faces of the original double bond. chemistrysteps.com
The hydrolysis of epoxides can be catalyzed by either acid or base. fiveable.mebyjus.comtestbook.com In acid-catalyzed hydrolysis, the epoxide oxygen is first protonated, making the epoxide more susceptible to nucleophilic attack by water. pressbooks.publibretexts.org The attack generally occurs at the more substituted carbon atom in an Sₙ2-like fashion, leading to a trans-1,2-diol. testbook.compressbooks.pub
In base-catalyzed hydrolysis, a nucleophile, such as hydroxide, directly attacks one of the epoxide carbons. pressbooks.pub This Sₙ2 reaction occurs at the less sterically hindered carbon atom, again resulting in a trans-1,2-diol after protonation of the intermediate alkoxide. testbook.compressbooks.pub The high ring strain of the three-membered epoxide ring facilitates this ring-opening, a reaction that does not readily occur with other, less strained ethers. pressbooks.publibretexts.org
Oxidative Approaches and Hydroxylation Reactions
Oxidation of Alkenes to Diols
Synthesis of Specific Isomers and Analogs
The precise arrangement of hydroxyl groups and alkyl substituents in dimethylbutane diols dramatically influences their physical and chemical properties. Consequently, significant research has focused on developing synthetic pathways that provide access to specific isomers and derivatives.
Achieving high levels of enantiomeric and diastereomeric purity is crucial for applications in asymmetric synthesis and materials science. Chiral trisubstituted vicinal diols are recognized as important organic compounds and have been synthesized using methods like copper(I)-catalyzed diastereoselective and enantioselective reductive allylation of ketones. nih.gov
A prominent strategy for creating chiral diols is the asymmetric dihydroxylation of alkenes. The Sharpless asymmetric dihydroxylation, for instance, utilizes a catalytic amount of osmium tetroxide (OsO₄) in conjunction with a chiral ligand to induce enantioselectivity in the diol product. wikipedia.org The mechanism involves the coordination of a ligand to the metal catalyst, which then dictates the chiral selectivity of the olefin. wikipedia.org The alkene coordinates to the metal via a (3+2) cycloaddition, followed by hydrolysis to yield the vicinal diol and regeneration of the catalyst by a stoichiometric oxidant. wikipedia.org
Another approach involves the desymmetrization of meso-diols, an attractive method for preparing chiral molecules with multiple stereogenic centers in a single step. researchgate.net This can be achieved through various enantioselective functionalizations, including acylation, silylation, and oxidation, often mediated by highly designed chiral catalysts. researchgate.net For example, the enzymatic dissymmetrization of meso-2,3-dimethylbutane-1,4-diol using porcine pancreatic lipase (B570770) (PPL) has been demonstrated. researchgate.net
Various isomers and derivatives of dimethylbutane diol have been synthesized to serve as chiral building blocks or for studying structure-property relationships.
(2R,3R)-2,3-Dimethylbutane-1,4-diol: This C₂-symmetric building block is valuable for preparing novel asymmetric catalysts. orgsyn.org Its synthesis can be achieved through the lithium aluminum hydride (LiAlH₄) reduction of the corresponding (2R,3R)-2,3-dimethylsuccinic acid diethyl ester. orgsyn.orgacs.org An early method involved the resolution of racemic dimethylsuccinic acid using brucine, followed by reduction. orgsyn.org
dl- and meso-2,3-Dimethylbutane-1,4-diol: These epimers were prepared by the lithium aluminum hydride reduction of the corresponding diethyl esters of dimethylsuccinic acid. acs.org The resulting viscous, oily diols were characterized by conversion to their crystalline di-p-nitrobenzoates and ditrityl ethers. acs.org
(R)-3,3-Dimethylbutane-1,2-diol: This chiral diol has been used as a subunit in the preparation of enantiomerically pure azophenolic crown ethers. rsc.org
2,2-Dimethylbutane-1,4-diol: This derivative can be synthesized by the reduction of 2,2-dimethylsuccinic acid. rsc.org It has been used as a precursor in a multi-step synthesis of taurine (B1682933) derivatives. rsc.org
Pinacol (2,3-Dimethylbutane-2,3-diol): A classic method for synthesizing pinacol is the reductive coupling of acetone. chempedia.info Industrially, it is often produced via the hydrolysis of 4,4,5-trimethyl-1,3-dioxane, which itself is a product of the Prins reaction between isoprene (B109036) and formaldehyde. wikipedia.org It can also be formed by reacting 2,3-dimethyl-2-butene (B165504) with aqueous potassium permanganate or through a process involving oxygen in the presence of specific catalysts. google.com
The table below summarizes the synthesis of several dimethylbutane diol derivatives.
| Derivative Name | Starting Material(s) | Key Reagents/Method | Reference(s) |
| (2R,3R)-2,3-Dimethylbutane-1,4-diol | (2R,3R)-2,3-Dimethylsuccinic acid diethyl ester | Lithium aluminum hydride (LiAlH₄) reduction | orgsyn.orgacs.org |
| meso-2,3-Dimethylbutane-1,4-diol | meso-Dimethylsuccinic acid diethyl ester | Lithium aluminum hydride (LiAlH₄) reduction | acs.org |
| 2,2-Dimethylbutane-1,4-diol | 2,2-Dimethylsuccinic acid | Reduction | rsc.org |
| Pinacol (2,3-Dimethylbutane-2,3-diol) | Acetone | Reductive coupling | chempedia.info |
| Pinacol (2,3-Dimethylbutane-2,3-diol) | 2,3-Dimethyl-2-butene | Aqueous potassium permanganate | google.com |
| Pinacol (2,3-Dimethylbutane-2,3-diol) | 2,3-Dimethylbutene, Hydrogen Peroxide | Formic Acid | google.com |
Enantioselective and Diastereoselective Synthetic Pathways
Catalytic Systems in Diol Synthesis
Catalysis is fundamental to the efficient and selective synthesis of diols. A variety of catalytic systems have been developed, ranging from transition metal complexes to biocatalysts, each offering distinct advantages in terms of reactivity, selectivity, and environmental impact.
High-oxidation-state transition metals, particularly osmium and manganese, are commonly used to catalyze the dihydroxylation of alkenes to form vicinal diols. wikipedia.org
Osmium-Based Catalysts: Osmium tetroxide (OsO₄) is a highly reliable and efficient catalyst for producing syn-diols. wikipedia.org Due to its toxicity and cost, it is typically used in catalytic amounts along with a stoichiometric co-oxidant. wikipedia.org The Upjohn dihydroxylation employs N-Methylmorpholine N-oxide (NMO) to regenerate the OsO₄ catalyst. wikipedia.org For asymmetric synthesis, the Sharpless method introduces chiral ligands to create an asymmetric catalytic environment. wikipedia.org
Manganese-Based Catalysts: A greener and more practical protocol for vicinal cis-diol synthesis involves the use of potassium permanganate (KMnO₄) as the oxidant and hydrogen peroxide (H₂O₂) as a co-oxidant. rsc.org This system is catalyzed by in situ generated MnₓOᵧ nanoaggregates. rsc.org
Rhenium-Based Catalysts: Metal-oxo catalysts, particularly those based on rhenium and molybdenum, are effective for the deoxydehydration (DODH) of vicinal diols to form alkenes, which is the reverse of dihydroxylation. royalsocietypublishing.org For example, (η⁵-pentamethylcyclopentadienyl)trioxidorhenium has been used as a catalyst for DODH with a phosphine (B1218219) reductant. royalsocietypublishing.orgrsc.org Understanding these catalytic cycles provides insight into the interactions between metal centers and diol substrates. royalsocietypublishing.org
Copper-Based Catalysts: Copper(I) systems have been successfully used to catalyze the diastereoselective and enantioselective reductive allylation of ketones, providing a pathway to chiral trisubstituted vicinal diols. nih.gov
Iron-Based Catalysts: Biomimetic non-heme iron complexes are emerging as eco-friendly catalysts for reactions like the epoxidation of alkenes, which can be a step in a two-part diol synthesis. researchgate.net
The following table compares different catalytic systems used in reactions involving vicinal diols.
| Catalyst System | Reaction Type | Typical Substrate | Key Features | Reference(s) |
| OsO₄ / NMO (Upjohn) | Syn-dihydroxylation | Alkenes | High conversion; uses stoichiometric oxidant NMO. | wikipedia.org |
| OsO₄ / Chiral Ligand (Sharpless) | Asymmetric Syn-dihydroxylation | Alkenes | Produces enantiomerically enriched diols. | wikipedia.org |
| KMnO₄ / H₂O₂ | Cis-dihydroxylation | Alkenes | Catalyzed by in situ MnₓOᵧ nanoaggregates; greener approach. | rsc.org |
| Copper(I) / Siloxypropadienes | Reductive Allylation | Ketones | Forms chiral trisubstituted vicinal diols. | nih.gov |
| Rhenium-oxo complexes / PPh₃ | Deoxydehydration | Vicinal Diols | Converts diols back to alkenes; useful for mechanistic studies. | royalsocietypublishing.orgrsc.org |
Mechanistic Investigations of Reactions Involving 3,3 Dimethylbutane 2,2 Diol and Its Derivatives
Pinacol (B44631) Rearrangement and Related Carbocation Chemistry
The pinacol rearrangement is a classic and widely studied reaction in organic chemistry, providing a method for the conversion of a 1,2-diol to a carbonyl compound. wikipedia.orgbyjus.com This reaction, first described by Wilhelm Rudolph Fittig in 1860, is named after the rearrangement of pinacol (2,3-dimethylbutane-2,3-diol) to pinacolone (B1678379) (3,3-dimethyl-2-butanone). byjus.comsynarchive.com
The pinacol rearrangement is fundamentally an acid-catalyzed dehydration of a vicinal diol, which results in a rearranged ketone or aldehyde. nrochemistry.comlibretexts.org In the case of the parent compound, 2,3-dimethylbutane-2,3-diol, treatment with an acid catalyst such as sulfuric acid leads to the formation of 3,3-dimethyl-2-butanone. synarchive.comquora.com This transformation involves a combination of dehydration and a skeletal rearrangement. spcmc.ac.in
This rearrangement is not limited to pinacol itself but can be applied to a wide variety of cyclic and acyclic vicinal diols to produce ketones or aldehydes, depending on the structure of the starting diol. nrochemistry.com
The mechanism of the pinacol rearrangement proceeds through several distinct steps, initiated by the presence of an acid. byjus.comedu.krd The key features of this mechanism are the formation of a carbocation intermediate and a subsequent 1,2-alkyl shift. quora.commasterorganicchemistry.com
The accepted mechanism involves four main steps:
Protonation of a Hydroxyl Group: The reaction begins with the protonation of one of the hydroxyl groups by the acid catalyst. byjus.comnrochemistry.comedu.krd This converts the hydroxyl group into a much better leaving group, water. masterorganicchemistry.com
Loss of Water to Form a Carbocation: The protonated hydroxyl group departs as a molecule of water, leading to the formation of a carbocation on the corresponding carbon atom. byjus.comedu.krdlscollege.ac.in In the case of symmetrical diols like pinacol, a stable tertiary carbocation is formed. byjus.comedu.krd
1,2-Alkyl Shift: A methyl group from the adjacent carbon atom migrates with its pair of electrons to the positively charged carbon. careers360.combyjus.comquora.com This 1,2-shift is the crucial rearrangement step. The driving force for this migration is believed to be the formation of a resonance-stabilized oxonium ion, which is more stable than the preceding carbocation because all its atoms have a complete octet. lscollege.ac.in
Deprotonation: Finally, the removal of a proton from the oxygen atom yields the final ketone product, pinacolone, and regenerates the acid catalyst. byjus.com
This rearrangement is strictly an intramolecular process, as evidenced by the absence of crossover products in experiments with mixed diols. spcmc.ac.in
The pinacol rearrangement exhibits a high degree of regioselectivity and is governed by specific stereochemical principles, particularly in asymmetric and cyclic systems.
Regioselectivity: When an unsymmetrical diol is used, the reaction is highly regioselective. byjus.comlibretexts.org The selectivity is determined by two main factors: the relative stability of the initially formed carbocation and the migratory aptitude of the substituent groups.
Carbocation Stability: Protonation and subsequent water loss will preferentially occur at the hydroxyl group that leads to the formation of the more stable carbocation. wikipedia.orglscollege.ac.in For instance, a tertiary carbocation is more stable than a secondary one, and a carbocation stabilized by resonance (e.g., with a phenyl group) is even more favorable. wikipedia.org
Migratory Aptitude: After the most stable carbocation is formed, one of the groups on the adjacent carbon migrates. The general order of migratory aptitude is typically Hydride > Phenyl > tertiary Alkyl > secondary Alkyl > Methyl. lscollege.ac.in The group with the higher migratory aptitude will preferentially shift.
| Migrating Group | Relative Migratory Aptitude |
| Hydride (H⁻) | Highest |
| Phenyl (C₆H₅⁻) | High |
| Tertiary Alkyl (R₃C⁻) | Medium |
| Secondary Alkyl (R₂HC⁻) | Low |
| Methyl (CH₃⁻) | Lowest |
Stereochemistry: In cyclic diols, the stereochemistry of the starting material plays a critical role in determining the reaction's outcome. wikipedia.orglscollege.ac.in A key finding is that the migrating group must be situated trans to the leaving hydroxyl group. wikipedia.orglscollege.ac.in If a group is cis to the leaving group, its migration is significantly slower. In cases where there is no available trans-migrating group, ring contraction can occur, where a carbon atom from the ring itself migrates. wikipedia.org This observation supports the theory that the loss of water and the 1,2-shift can be a concerted, or nearly concerted, process. wikipedia.orglscollege.ac.in
Role of Carbocation Intermediates and 1,2-Alkyl Shifts
Dehydration Reactions of Dimethylbutanediols
In addition to the pinacol rearrangement, vicinal diols like 2,3-dimethylbutane-2,3-diol can undergo competing dehydration reactions, particularly under certain conditions. These reactions typically lead to the formation of unsaturated compounds such as enols and dienes.
While pinacolone is the major product of the acid-catalyzed reaction of 2,3-dimethylbutane-2,3-diol, the formation of side products reveals alternative reaction pathways. researchgate.net One significant side product is 2,3-dimethyl-1,3-butadiene, which arises from a double dehydration reaction. researchgate.net
Research suggests that the dehydration of 2,3-dimethylbutane-2,3-diol can proceed through a two-stage mechanism:
Formation of an Enol Intermediate: The first stage involves the elimination of one molecule of water to form an enol intermediate, 2,3-dimethylbut-3-en-2-ol. researchgate.netchegg.com This step is analogous to the initial steps of an E1 elimination.
Formation of a Diene: The enol intermediate can then lose a second molecule of water in a subsequent step to form the conjugated diene, 2,3-dimethyl-1,3-butadiene. researchgate.net
The relative yield of the diene compared to pinacolone is influenced by reaction conditions. For instance, lowering the acid concentration can favor the formation of the diene. researchgate.net
| Starting Material | Reaction Pathway | Intermediate | Final Product |
| 2,3-Dimethylbutane-2,3-diol | Pinacol Rearrangement | Tertiary Carbocation, Oxonium Ion | 3,3-Dimethyl-2-butanone (Pinacolone) |
| 2,3-Dimethylbutane-2,3-diol | Double Dehydration | 2,3-Dimethylbut-3-en-2-ol (Enol) | 2,3-Dimethyl-1,3-butadiene |
The presence of water can influence the mechanism and energetics of the dehydration reaction. Studies on the dehydration of 2,3-dimethylbutane-2,3-diol and its hexahydrate have shown that while both processes occur in two stages, the pathway is affected by the hydration state. researchgate.net
The dehydration of the diol hexahydrate is an endothermic process that requires heating. It proceeds through the formation of the enol (2,3-dimethylbut-3-en-2-ol) and subsequently the diene (2,3-dimethyl-1,3-diene), with the explicit involvement of water molecules in the transition states. researchgate.net The presence of a structured water network, as in the hexahydrate, can alter the activation energies of the reaction steps compared to the dehydration of the anhydrous diol. researchgate.net This suggests that the degree of hydration of the substrate can be a determining factor in the efficiency and pathway of the dehydration process.
Elucidation of Dehydration Pathways to Enols and Dienes
Oxidation Kinetics and Mechanisms
The oxidation of diols by transition metal ions is a fundamental process in organic chemistry. This section focuses on the kinetics and mechanisms of such reactions, using the oxidation of the vicinal diol 2,3-dimethylbutane-2,3-diol (pinacol), an isomer of 3,3-dimethylbutane-2,2-diol, as a representative example.
Reaction of Diols with Transition Metal Ions (e.g., Aquomanganese(III))
The oxidation of pinacol by aquomanganese(III) ions, Mn(III)aq, in an aqueous perchlorate (B79767) medium has been shown to be first-order with respect to both the concentration of Mn(III) and pinacol, particularly when the diol is in high excess compared to the metal ion. rsc.orgresearchgate.net This suggests that the reaction proceeds through a mechanism where the rate-determining step involves both reactants.
Kinetic studies reveal that the rate of oxidation is influenced by the acidity of the solution. rsc.org The reaction is catalyzed by Mn(II) ions, where it is proposed that Mn(II) may form a complex with the substrate, which is then oxidized, or it may react with Mn(VII) (if present, as in permanganate (B83412) oxidations) to form Mn(III) as the active oxidant. asianpubs.org In the absence of other oxidants, the reaction between the diol and Mn(III) leads to the formation of acetone (B3395972) as the primary oxidation product.
Formation and Reactivity of Intermediate Complexes
Strong evidence for the formation of intermediate complexes between the diol and the transition metal ion has been obtained through stopped-flow spectrophotometry. rsc.orgresearchgate.net These techniques allow for the observation of rapid changes in the absorption spectrum of the solution upon mixing the reactants, indicating the formation of new species prior to the final product.
For the reaction between pinacol and aquomanganese(III), two distinct intermediate complexes have been identified based on their reactivity dependence on acidity:
Mn³⁺(CH₃)₂COH·(CH₃)₂COHaq
Mn³⁺(CH₃)₂COH·(CH₃)₂CO⁻aq rsc.org
Electrophilic Addition Mechanisms in Related Alkene Systems
The acid-catalyzed hydration of alkenes is a classic method for synthesizing alcohols. The reaction involving 3,3-dimethyl-1-butene (B1661986) is a prime example of how this process can be accompanied by skeletal rearrangements, leading to products that differ from those predicted by a simple addition mechanism.
Protonation and Carbocation Rearrangements Leading to Alcohols
The acid-catalyzed hydration of 3,3-dimethyl-1-butene results in the formation of 2,3-dimethyl-2-butanol (B1346969) as the major product, a process that necessitates a rearrangement of the carbon skeleton. askfilo.comchegg.comchegg.com The mechanism proceeds through several key steps:
Protonation : The reaction is initiated by the electrophilic attack of a proton (typically from a hydronium ion, H₃O⁺) on the alkene's double bond. brainly.comorganicchemistrytutor.com This protonation follows Markovnikov's rule, adding the hydrogen to the less substituted carbon (C1) to form the more stable carbocation at the more substituted carbon (C2). This initially yields a secondary carbocation. libretexts.org
Carbocation Rearrangement : The initially formed secondary carbocation is unstable and rapidly undergoes a 1,2-methyl shift. libretexts.orgyoutube.com In this step, a methyl group from the adjacent quaternary carbon (C3) migrates with its pair of bonding electrons to the positively charged secondary carbon (C2). This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation at C3. libretexts.org This rearrangement is the thermodynamic driving force of the reaction, as the tertiary carbocation is significantly more stable. libretexts.org
Nucleophilic Attack : A water molecule, acting as a nucleophile, attacks the newly formed tertiary carbocation. youtube.comvaia.com This results in the formation of a protonated alcohol (an oxonium ion). vaia.com
Deprotonation : A final, rapid proton transfer to a water molecule (or another base) deprotonates the oxonium ion to yield the final, neutral alcohol product, 2,3-dimethyl-2-butanol, and regenerates the acid catalyst. vaia.commasterorganicchemistry.com
This sequence of protonation, rearrangement, nucleophilic attack, and deprotonation explains the formation of the observed major product. chegg.com
Competing Nucleophilic Attack and Elimination Pathways
In the acid-catalyzed hydration of alkenes, the solvent (water) typically acts as the nucleophile. However, the carbocation intermediate is a potent electrophile and can be attacked by other nucleophiles present in the reaction mixture. organicchemistrytutor.commsu.edu
If the reaction is carried out using strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) instead of a non-nucleophilic acid like sulfuric acid (H₂SO₄), the halide ions (Cl⁻, Br⁻) can compete with water to attack the carbocation. organicchemistrytutor.commsu.edu These halide ions are often stronger nucleophiles than water, which can lead to the formation of alkyl halides as significant byproducts, consuming the catalyst in the process. organicchemistrytutor.comyoutube.com
The reaction of 3,3-dimethyl-1-butene with HBr, for example, yields 2-bromo-2,3-dimethylbutane (B3344068) as the major product due to the same carbocation rearrangement followed by attack of the bromide ion. libretexts.org
The table below illustrates the products formed from the reaction of 3,3-dimethyl-1-butene under different acidic conditions, highlighting the competition between nucleophiles.
| Reagent | Major Product | Minor Product | Mechanism Highlights |
| H₂O, H₂SO₄ (cat.) | 2,3-Dimethyl-2-butanol | 3,3-Dimethyl-2-butanol | Rearrangement, H₂O is the nucleophile |
| HBr | 2-Bromo-2,3-dimethylbutane | 3-Bromo-2,2-dimethylbutane | Rearrangement, Br⁻ is the nucleophile |
Elimination reactions are another potential competing pathway from the carbocation intermediate. Instead of being attacked by a nucleophile, the carbocation can lose a proton from an adjacent carbon to form a new alkene. In the case of the rearranged tertiary carbocation from 3,3-dimethyl-1-butene, proton loss could lead to the formation of 2,3-dimethyl-2-butene (B165504) or 2,3-dimethyl-1-butene. These elimination pathways are generally favored by higher temperatures and non-nucleophilic conditions.
Theoretical and Computational Studies on 3,3 Dimethylbutane 2,2 Diol and Its Reactions
Quantum-Chemical Calculations on Reaction Mechanisms
Quantum-chemical calculations have become an indispensable tool for elucidating the complex mechanisms of chemical reactions. In the context of 3,3-dimethylbutane-2,2-diol (also known as pinacol), these computational methods provide deep insights into its characteristic dehydration and rearrangement reactions.
The acid-catalyzed dehydration of this compound is a classic example of the pinacol (B44631) rearrangement, a reaction known for over a century. conicet.gov.armasterorganicchemistry.com This process involves the conversion of a 1,2-diol to a ketone, in this case, pinacolone (B1678379) (3,3-dimethyl-2-butanone). masterorganicchemistry.comias.ac.in The reaction proceeds through several key steps: protonation of a hydroxyl group, loss of a water molecule to form a carbocation, and a subsequent 1,2-methyl shift to form a more stable, resonance-stabilized cation which then deprotonates. masterorganicchemistry.comias.ac.in
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the energetics of this pathway. conicet.gov.ar The initial steps involve the protonation of one of the diol's hydroxyl groups, followed by the elimination of water to generate an α-hydroxy carbocation. ias.ac.in The critical step is the subsequent 1,2-migration of a methyl group to the adjacent carbocation center via a transition state. ias.ac.in
Quantum-chemical modeling of the dehydration of 2,3-dimethylbutane-2,3-diol, a closely related compound, reveals a two-stage process. researchgate.net The first stage involves the formation of a tense four-membered ring in the transition state, leading to the formation of an enol and a water molecule. researchgate.netresearchgate.net Theoretical calculations on various pinacol systems have been performed to determine the activation energies for the Wagner-Meerwein migration step, which provides a measure of the kinetic facility of the rearrangement. scispace.com For instance, in a chiral phosphoric acid-catalyzed pinacol rearrangement, DFT calculations have shown that different transition state conformations can have energy differences of several kcal/mol, influencing the reaction pathway. conicet.gov.ar One study found that a transition state allowing for optimal hydrogen bonding was 3.1 kcal/mol lower in energy than a competing conformation. conicet.gov.ar
Table 1: Comparative Activation Energies in Pinacol Rearrangements
| Reacting System | Computational Method | Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid-Catalyzed Rearrangement (Major Pathway) | M06-2X/def2-TZVPP | Not explicitly stated, but relative energy is 3.1 kcal/mol lower than minor pathway | conicet.gov.ar |
| Diels-Alder reaction of allenylboronic acid pinacol ester | M06-2X/6-311++G** | ~23-25 | conicet.gov.ar |
Note: The table includes data from related reactions involving pinacol esters to provide context on energy barriers calculated with similar computational methods.
A variety of computational software packages are employed to model the pinacol rearrangement and related reactions. The semi-empirical quantum chemistry program MOPAC2009, often used with the graphical user interface Winmostar, has been utilized to study the dehydration mechanism of 2,3-dimethylbutane-2,3-diol and its hexahydrate. researchgate.net These tools allow for the optimization of geometries and the calculation of heats of formation for reactants, transition states, and products. researchgate.netresearchgate.net
The RM1 (Recife Model 1) method, another semi-empirical approach, has been successfully applied to model the disproportionation of related aldehydes, demonstrating its utility in studying reaction paths involving hydride transfer. researchgate.net For more accurate energy calculations, higher-level methods like Density Functional Theory (DFT) with functionals such as B3LYP and M06-2X are commonly used. conicet.gov.arconicet.gov.ar The M06-2X functional, for example, is noted for yielding accurate free energies in cycloaddition reactions. conicet.gov.ar These calculations are often performed using the Gaussian suite of programs. conicet.gov.arebi.ac.uk
These software packages enable researchers to:
Optimize Geometries: Determine the lowest energy structures for ground and transition states. researchgate.netresearchgate.net
Calculate Reaction Energetics: Compute heats of formation and activation energies to map out the potential energy surface of the reaction. researchgate.net
Perform Transition State Searches: Locate the specific geometry of the highest energy point along the reaction coordinate, which is crucial for understanding the reaction mechanism. conicet.gov.arias.ac.in
Energy Barriers and Transition State Analysis of Dehydration
Electronic Structure and Bonding Analysis
Computational chemistry provides detailed characterization of the electronic and geometric structures of molecules at their stable ground states and fleeting transition states. For this compound (pinacol), the ground state conformation is influenced by subtle intramolecular forces. scispace.com Studies on similar vicinal diols, like 2,3-dimethylbutane-2,3-diol, show that the gauche arrangement of the O-C-C-O backbone is favored due to stabilizing effects like intramolecular hydrogen bonding. scispace.comresearchgate.net
The transition state of the pinacol rearrangement is a critical, short-lived species. ias.ac.in Theoretical studies describe it as a three-centered moiety involving the migrating group and the two adjacent carbon atoms. ias.ac.in The geometry of this transition state can be analyzed to understand its position along the reaction coordinate, indicating whether it resembles the reactants ("early" transition state) or the products ("late" transition state), as predicted by the Hammond postulate. scispace.com In acid-catalyzed rearrangements, DFT calculations reveal the key interactions that stabilize the transition state, such as hydrogen bonds between a catalyst and the substrate. conicet.gov.ar For instance, in a phosphoric acid-catalyzed reaction, the analysis identified specific OH···O and CH···O hydrogen bonds that dictate the stereochemical outcome. conicet.gov.ar
Hydrogen bonding plays a crucial role in the structure and reactivity of this compound and related compounds. As a diol, it can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding between the two adjacent hydroxyl groups is a key feature that stabilizes certain conformations. scispace.comresearchgate.net Vibrational spectroscopy combined with DFT calculations on pinacol and other vicinal diols has been used to probe these subtle interactions. scispace.comrsc.org
In the condensed phase or in the presence of other molecules like water, intermolecular hydrogen bonds become dominant. The hydrate (B1144303) form, 2,3-dimethylbutane-2,3-diol hexahydrate, is a well-known compound where water molecules form an extensive hydrogen-bonding network with the diol. nih.govgoogle.comgoogle.com Theoretical studies on the interactions between guest molecules like pinacolone (the product of the rearrangement) and water clusters have been performed to analyze the energetics and topology of these hydrogen bonds. ebi.ac.uk Such studies often use methods like Molecular Electrostatic Potential (MEP) analysis to identify sites of intermolecular interaction. ebi.ac.uk In catalytic reactions, hydrogen bonding between the diol and the catalyst is often the key to facilitating the reaction and controlling its selectivity. conicet.gov.arrsc.org
Computational Characterization of Ground and Transition States
Molecular Dynamics Simulations for Related Clathrate Hydrates
While direct molecular dynamics (MD) simulations specifically on this compound clathrate hydrates are not extensively documented in the provided search results, numerous studies exist for structurally related molecules, particularly tert-butyl alcohol (TBA) and its derivatives, which provide significant insights. aip.orgarxiv.org Clathrate hydrates are crystalline water-based solids where a hydrogen-bonded water lattice forms cages that trap guest molecules. rsc.org
MD simulations are a powerful technique for studying the structure, stability, and dynamics of these systems. rsc.orgresearchgate.net For example, simulations of alcohol clathrate hydrates have shown that hydrophilic guest molecules can form strong hydrogen bonds with the water molecules of the host lattice. rsc.org In some cases, the hydroxyl group of the alcohol can even become incorporated into the framework of the water cages, allowing larger molecules to be accommodated than would otherwise be expected. rsc.org
Simulations on aqueous solutions of tert-butyl alcohol (TBA), which shares the t-butyl group with pinacol, have been used to investigate aggregation and the formation of clathrate-like hydrates. aip.orgarxiv.org These studies highlight the importance of force field selection and system size in accurately modeling the behavior of such systems. aip.org Furthermore, MD simulations have been employed to study structure H (sH) clathrates, which are formed with a combination of a small guest molecule (like methane) and a larger molecule, such as 2,3-dimethylbutane (B166060) or tert-butyl methyl ether. researchgate.netuc.edu These simulations help in understanding the stability of the hydrate structures and the nature of guest-host interactions. ebi.ac.ukresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Synonym(s) |
|---|---|
| This compound | Pinacol, 2,3-Dimethylbutane-2,3-diol |
| 3,3-Dimethyl-2-butanone | Pinacolone, Methyl tert-butyl ketone |
| tert-Butyl alcohol | TBA |
| 2,3-Dimethylbutane | - |
| tert-Butyl methyl ether | TBME |
| Methane | - |
| Water | - |
| Phosphoric acid | - |
| Allenylboronic acid pinacol ester | - |
Advanced Applications in Organic Synthesis and Catalysis
Role as an Intermediate in Multi-step Organic Syntheses
While specific, documented multi-step syntheses employing 3,3-dimethylbutane-2,2-diol as an intermediate are not extensively reported in mainstream literature, the general principles of geminal diol chemistry suggest its potential utility. Geminal diols are known to be in equilibrium with their corresponding ketones or aldehydes in aqueous solutions. wikipedia.orgpearson.com In the case of this compound, it is the hydrate (B1144303) of pinacolone (B1678379) (3,3-dimethyl-2-butanone).
This equilibrium is highly dependent on the electronic and steric environment of the carbonyl group. For instance, electron-withdrawing groups tend to favor the geminal diol form, while sterically bulky groups can influence the equilibrium position. wikipedia.orgorgoreview.com The tert-butyl group in this compound introduces significant steric hindrance, which can affect its stability and reactivity as an intermediate.
Precursor for the Design and Synthesis of Complex Organic Molecules
The application of diols as precursors in the synthesis of complex organic molecules is a well-established strategy in organic chemistry. researchgate.net They can serve as protected forms of carbonyl compounds, allowing for selective reactions at other sites of a molecule. apolloscientific.co.uk Although examples specifically citing this compound are limited, its structural motifs are found in various complex molecules. For instance, the structurally related (S)-3,3-Dimethylbutane-1,2,4-triol is recognized as an intermediate in organic synthesis for producing more complex molecules.
The stability of geminal diols is a critical factor in their utility as precursors. The equilibrium between a ketone and its corresponding geminal diol is quantifiable by an equilibrium constant (Khydr). A larger Khydr value indicates a greater preference for the geminal diol form.
| Carbonyl Compound | Geminal Diol Product | Equilibrium Constant (Khydr) |
|---|---|---|
| Formaldehyde (H₂C=O) | Methanediol (B1200039) (H₂C(OH)₂) | 1 x 10³ |
| Acetone (B3395972) ((CH₃)₂C=O) | Propane-2,2-diol ((CH₃)₂C(OH)₂) | 1 x 10⁻³ |
| Hexafluoroacetone ((CF₃)₂C=O) | Hexafluoropropane-2,2-diol ((CF₃)₂C(OH)₂) | 1 x 10⁶ |
| Chloral (Cl₃CCHO) | Chloral hydrate (Cl₃CCH(OH)₂) | Strongly favored |
This table presents the equilibrium constants for the hydration of various carbonyl compounds to their corresponding geminal diols, illustrating the influence of electronic effects on stability. wikipedia.org
Ligand Chemistry and Catalytic Applications
The derivatization of diols to design ligands for metal-catalyzed reactions is a cornerstone of modern catalysis. mdpi.com Chiral diols, such as BINOL and TADDOL, are particularly prominent in asymmetric catalysis. While this compound is achiral, its potential as a scaffold for ligand design is rooted in the chemistry of geminal diols.
Derivatization of Diols for Ligand Design
The two hydroxyl groups of a diol provide reactive handles for the introduction of various functionalities, enabling the synthesis of diverse ligand libraries. ub.edu For geminal diols, their stability and coordination to metal centers are of primary interest. conicet.gov.ar The understanding of the chemistry of gem-diols is crucial for developing new organic ligands, which are often utilized in the design of metal complexes. conicet.gov.ar The generation and stability of gem-diol forms in imidazole (B134444) derivatives have been studied, revealing that the position of the carbonyl group is a key factor in their formation and stability. wikipedia.orgorgoreview.com
Application in Metal-Catalyzed Reactions (e.g., Cu-Catalyzed C-H Borylation)
Copper-catalyzed C-H borylation is a powerful transformation in organic synthesis. While there are no direct reports of this compound in this specific reaction, its isomer, 2,3-dimethylbutane-2,3-diol (pinacol), is the precursor to the widely used bis(pinacolato)diboron (B136004) (B₂pin₂) reagent, which generates the catalytically active copper-boryl species with a 'Bpin' ligand. researchgate.net
The study of geminal diols as ligands in metal complexes is an active area of research. For instance, copper and zinc complexes with N-methyl-2-imidazolecarboxaldehyde have been shown to generate gem-diol moieties upon coordination. researchgate.net This demonstrates that metal ions can mediate and stabilize the gem-diol form. researchgate.net This principle could potentially be extended to this compound, suggesting its latent applicability in such catalytic systems. The formation of gem-diboronic esters has also been noted in the context of C-H borylation reactions. googleapis.com
Stability and Reactivity of Diol-Derived Complexes in Catalysis
The stability of metal complexes is paramount for their catalytic efficacy. Research on dicopper(I) μ-boryl complexes has shown that the nature of the supporting ligand is crucial for stability. researchgate.net In the case of complexes derived from di-2-pyridyl ketone, the gem-diol form of the ligand participates in the formation of cubane-type transition metal complexes. rsc.orgmdpi.com The structural characterization of these complexes provides insight into the coordination environment and bond parameters.
| Complex | Metal Ion | M-O (gem-diol) Bond Length (Å) | M-N (pyridyl) Bond Length (Å) | Reference |
|---|---|---|---|---|
| [Bi₂(dpmdH)₂(O₂CCF₃)₄(THF)₂] | Bi(III) | Bridging | - | ohio-state.edu |
| [Cu(dpmdH)(O₂CCH₃)₂] | Cu(II) | - | - | ohio-state.edu |
| [Cu₄(dpmd)₂(OAc)₆(H₂O)₂] | Cu(II) | - | - | ohio-state.edu |
| [Co₄(μ₃-py₂C(OH)O)₄(4-Br-3-CF₃-PhNCN)₂(PhCOO)₂] | Co(II) | 2.0210 - 2.2583 | - | ub.edu |
This table summarizes structural data for selected metal complexes containing the gem-diol form of di-2-pyridyl ketone (dpmdH₂), illustrating the coordination behavior of gem-diolato ligands.
The reactivity of gem-diol-derived complexes is also a subject of investigation. For example, the reactivity of gem-diol intermediates in modern oxidation reactions is an emerging field of study. google.com
Polymer Chemistry and Material Science Precursors (Academic Perspective)
Neopentyl glycol (2,2-dimethylpropane-1,3-diol), a structural isomer of this compound, is widely used in the synthesis of polyester (B1180765) resins, imparting excellent thermal stability and weathering resistance. The incorporation of bulky side groups into a polymer backbone is known to affect its thermal properties, such as the glass transition temperature (Tg). scribd.comspecialchem.com Generally, bulky, inflexible side groups tend to increase the Tg by restricting chain mobility. specialchem.com
Research on unsaturated polyesters synthesized from various diols, including neopentyl glycol, has shown that the choice of diol has a profound effect on the properties of the final resin. mdpi.comresearchgate.net For instance, polyesters based on neopentyl glycol exhibit improved heat and chemical resistance. mdpi.com Similarly, the introduction of a bulky 5-tert-butyl isophthalic unit into PET has been shown to increase its Tg while reducing its crystallinity. ub.edu
| Polymer System | Bulky Monomer | Effect on Polymer Properties | Reference |
|---|---|---|---|
| Unsaturated Polyester Resin | Neopentyl Glycol | Improved heat and chemical resistance | mdpi.com |
| Poly(ethylene terephthalate) Copolyester | 5-tert-butyl isophthalic acid | Increased Tg, reduced crystallinity | ub.edu |
| Aromatic Polyesters | Pendent 4-(phenylsulfonyl) phenyl groups | Amorphous nature, good thermal stability | researchgate.net |
| Silicon-containing Polyesters | Halogenated bulky side groups | Decreased TDT values with increased side group volume | researchgate.net |
This table illustrates the influence of incorporating bulky monomers on the properties of various polyesters, providing a basis for predicting the potential impact of using this compound as a monomer.
Given these trends, it is plausible that the incorporation of this compound as a monomer would lead to polyesters with unique thermal and mechanical properties, stemming from the presence of the gem-dimethyl and tert-butyl groups. These structural features would likely result in amorphous polymers with high thermal stability.
Based on a comprehensive review of scientific literature and chemical databases, there is no available information on the chemical compound “this compound” in the context of advanced applications in organic synthesis, catalysis, or as a subject of fundamental studies on polymerization initiators and monomers.
The specified name “this compound” does not correspond to a recognized or commonly studied chemical substance in the provided search results. It is possible that the name is a typographical error and may refer to a structurally related and well-documented compound, “2,3-dimethylbutane-2,3-diol” (commonly known as pinacol). This similar compound, 2,3-dimethylbutane-2,3-diol, has been a subject of research in areas such as pinacol (B44631) rearrangement reactions, which are significant in organic synthesis. epa.govdoubtnut.commolport.com
However, adhering strictly to the request for information solely on “this compound,” no research findings, data tables, or detailed discussions concerning its role as a polymerization initiator or monomer could be located. Therefore, the generation of an article with the specified outline and content is not possible.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to 3,3-Dimethylbutane-2,2-diol
The primary challenge in the synthesis of this compound is not the formation of its chemical bonds—which occurs readily through the acid- or base-catalyzed hydration of its parent ketone, pinacolone (B1678379)—but its stabilization and isolation from the equilibrium mixture. orgoreview.comopenochem.org For ketones with electron-donating alkyl groups like pinacolone, this equilibrium overwhelmingly favors the dehydrated ketone. chemistrysteps.comlibretexts.org Therefore, future synthetic research will focus on innovative strategies to shift this equilibrium and kinetically or thermodynamically trap the diol.
Recent breakthroughs in the study of other "unstable" gem-diols provide a roadmap. For instance, the simplest gem-diol, methanediol (B1200039), was successfully prepared and identified in the gas phase by processing low-temperature methanol-oxygen ices, a method that bypasses the aqueous equilibrium entirely. pnas.org This points toward promising, albeit non-traditional, synthetic avenues.
Emerging research directions include:
Cryogenic Synthesis and Matrix Isolation: Employing very low temperatures to synthesize the diol from pinacolone and water in an inert matrix (like argon) could trap the molecule for spectroscopic characterization. pnas.org This technique has been instrumental in studying other reactive intermediates.
Supramolecular Stabilization: Designing host molecules or specific solvent systems that can selectively bind and stabilize the gem-diol through hydrogen bonding or other non-covalent interactions is a viable strategy. The discovery that the bio-based solvent Cyrene reversibly forms a stable gem-diol with water highlights the potential of using unique solvent environments to control hydration equilibria. whiterose.ac.ukacs.org
Flow Chemistry Approaches: Using microreactors could allow for the rapid generation of the gem-diol in a continuous flow, where it could be immediately used in a subsequent reaction step before it has time to decompose back to the ketone.
Table 1: Emerging Synthetic and Stabilization Strategies for Gem-Diols
| Strategy | Description | Rationale for this compound |
| Low-Temperature Ice Processing | Energetic processing of precursor (pinacolone) and water in cryogenic ices followed by controlled sublimation into the gas phase. | Bypasses aqueous equilibrium, enabling gas-phase characterization and potential for isolation. pnas.org |
| Catalyst/Solvent System Design | Use of specialized Lewis acid catalysts or unique solvent mixtures (e.g., Cyrene/water) to stabilize the hydrated form. whiterose.ac.ukresearchgate.net | A catalyst or solvent could shift the equilibrium by forming a stable adduct with the diol. |
| Supramolecular Encapsulation | Use of macrocyclic host molecules (e.g., cucurbiturils, cyclodextrins) to encapsulate and protect the gem-diol from dehydration. | The host's cavity can provide a microenvironment that favors the hydrated structure. |
| Flow Microreactors | Continuous, rapid generation of the diol in a flow system for immediate "in-line" reaction or analysis. | The short residence time minimizes the opportunity for the reverse dehydration reaction to occur. |
Exploration of New Catalytic Applications
While this compound is too unstable to function as a catalyst itself, its role as a reactive intermediate in catalytic cycles is a key area of emerging research. The transformation between the ketone and the gem-diol is a fundamental step in many catalytic reactions involving carbonyl compounds. mdpi.comjove.com Harnessing this transient intermediate is a sophisticated strategy for discovering new chemical reactivity.
Research has shown that gem-diol intermediates are pivotal in various catalytic systems:
In enzymatic catalysis, the reversible formation of a gem-diol has been identified as a key step in the hydrolytic cleavage of C-C bonds by certain hydrolase enzymes, proceeding via base-catalyzed attack of water on a ketone. nih.govacs.org
In heterogeneous catalysis, solid-state NMR studies have directly observed a stable gem-diol-type species formed from acetone (B3395972) on the open Sn sites of a Sn-β zeolite catalyst. This species was identified as a highly reactive intermediate central to the Meerwein–Ponndorf–Verley–Oppenauer (MPVO) reaction. researchgate.net
On supported gold catalysts, the oxidation of aldehydes to carboxylic acids is proposed to proceed through a geminal diol intermediate formed by the hydration of the aldehyde. mdpi.com
Future research will likely focus on designing catalysts that can intentionally generate and then exploit the this compound intermediate. A catalyst could be developed to bind preferentially to the gem-diol, opening up reaction pathways—such as selective oxidation, reduction, or C-C bond formation—that are inaccessible from the ketone precursor. The ultimate goal is to control the ketone-diol equilibrium not as an endpoint, but as a gateway to novel chemical transformations.
Advanced Spectroscopic and Structural Investigations
The fleeting nature of this compound necessitates the use of advanced analytical techniques capable of characterizing transient or equilibrium-limited species. Standard methods are often insufficient, pushing researchers to adopt and develop more sophisticated approaches.
Future investigations will rely heavily on a combination of specialized spectroscopy and computational modeling:
Nuclear Magnetic Resonance (NMR): While room temperature solution NMR would show only signals for pinacolone, low-temperature NMR can slow the interconversion, potentially allowing for the direct observation of signals from the diol. nih.gov Furthermore, solid-state NMR (ss-NMR) is exceptionally powerful for studying species in different solid forms or on catalyst surfaces. researchgate.net Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can identify the sp³-hybridized carbon of the diol (typically 70-100 ppm) and distinguish it from the sp² ketone carbon (>190 ppm), as has been done for other gem-diols. researchgate.netresearchgate.netconicet.gov.ar
Mass Spectrometry (MS): Advanced MS techniques are required to detect the diol without inducing dehydration in the instrument. The successful identification of methanediol utilized isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) , a soft ionization method that preserves fragile molecules. pnas.org
Vibrational and Rotational Spectroscopy: Fourier-transform microwave (FTMW) spectroscopy in the gas phase can provide highly precise rotational constants, yielding an unambiguous structural determination of the diol and its conformers, as demonstrated for related water-carbonyl complexes. rsc.org
Computational Chemistry: Density Functional Theory (DFT) is an indispensable tool. It allows for the calculation of the thermodynamics of the hydration reaction, predicting the equilibrium constant (K_hyd) and Gibbs free energy (ΔG_hyd). researchgate.netacs.orgresearchgate.net DFT can also predict vibrational frequencies and NMR chemical shifts to aid in the interpretation of experimental spectra and map out the potential energy surfaces of reactions involving the gem-diol intermediate. nih.govnih.gov
Table 2: Advanced Techniques for the Study of this compound
| Technique | Application | Information Gained |
| Low-Temperature NMR | Analysis of the pinacolone/water system at cryogenic temperatures. | Direct observation of diol signals; determination of equilibrium constants at low T. acs.org |
| Solid-State NMR (ss-NMR) | Characterization of solid samples or the diol adsorbed on a catalyst surface. | Unambiguous identification of the gem-diol carbon; study of interactions with catalyst sites. researchgate.netresearchgate.net |
| Specialized Mass Spectrometry | Gas-phase detection using soft ionization techniques (e.g., PI-ReTOF-MS). | Confirmation of molecular formula and identity of the unstable diol. pnas.org |
| Computational Chemistry (DFT) | Modeling of structures, energies, and reaction pathways. | Prediction of stability (K_hyd), geometries, and spectroscopic properties; mechanistic insights. researchgate.netacs.org |
Integration of Machine Learning and AI in Diol Chemistry Research
The intersection of artificial intelligence (AI) and chemistry offers powerful new tools to address the challenges posed by unstable molecules like this compound. nso-journal.orgresearchgate.net By identifying patterns in vast datasets, machine learning (ML) models can accelerate discovery and provide insights that are not immediately obvious through traditional research.
Future research integrating AI will likely focus on several key areas:
Prediction of Stability and Equilibria: ML models can be trained on existing experimental and computational data to predict hydration free energies and equilibrium constants for a wide range of carbonyl compounds. chemrevlett.comacs.orgchemrxiv.org A robust model could rapidly screen thousands of potential solvent systems or substituent effects to identify conditions that would favor the formation of this compound, guiding experimental efforts.
Catalyst Design and Discovery: AI algorithms can analyze catalyst structures and performance data to predict which catalysts would be most effective at either stabilizing the gem-diol intermediate or promoting a desired reaction through that intermediate. This data-driven approach can significantly shorten the catalyst development cycle.
Elucidation of Reaction Mechanisms: The complex interplay between the ketone, the gem-diol, and a catalyst creates a complicated reaction network. AI tools are being developed that can explore these networks, evaluate the feasibility of different pathways based on chemical principles, and propose the most likely reaction mechanism. arxiv.orgchemistryworld.com This could be used to understand how a catalyst interacts with the diol intermediate to produce a specific product.
Accelerated Spectroscopic Analysis: ML can be applied to deconvolve complex spectroscopic data, helping to identify the unique spectral signatures of the diol within a mixture containing the much more abundant ketone and water.
Q & A
Basic Research Questions
Q. What spectroscopic and thermodynamic methods are recommended for characterizing 3,3-Dimethylbutane-2,2-diol?
- Answer : Key characterization techniques include:
- Infrared (IR) Spectroscopy : To identify hydroxyl (O-H) stretching vibrations (typically 3200–3600 cm⁻¹) and C-O bond signatures. Reference methods from analogous diols like pinacol (2,3-dimethylbutane-2,3-diol) can guide peak assignments .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) can fragment the molecule to confirm molecular weight (e.g., 104.15 g/mol for C₅H₁₂O₂) and structural motifs .
- Phase Change Data : Boiling points and melting points should be cross-referenced using differential scanning calorimetry (DSC) and compared to NIST-compiled data for consistency .
Q. How can discrepancies in reported boiling points for this compound be resolved?
- Answer : Discrepancies often arise from experimental conditions (e.g., pressure, purity). Researchers should:
- Validate measurements using standardized methods (e.g., ASTM distillation protocols).
- Compare results with NIST’s Thermodynamics Research Center (TRC) data, which aggregates values from multiple sources (e.g., 317–401 K range for analogous alcohols) .
- Perform gas chromatography (GC) to assess purity, as impurities can alter phase behavior .
Advanced Research Questions
Q. What computational approaches are suitable for studying proton transfer or hydrogen-bonding dynamics in diols?
- Answer :
- Quantum Mechanical Methods : Use RI-CC2 (Resolution-of-Identity Coupled-Cluster) or TDDFT (Time-Dependent Density Functional Theory) to map excited-state proton transfer pathways, as demonstrated in [2,2'-bipyridyl]-3,3'-diol studies .
- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks in solvents like water or methanol. Parameters from NIST’s thermochemical databases (e.g., enthalpy of solvation) can refine force fields .
- Energy Surface Scans : Identify transition states and reaction barriers for intramolecular proton exchange .
Q. How can this compound be utilized in coordination chemistry or catalysis?
- Answer :
- Ligand Design : The diol’s vicinal hydroxyl groups can chelate metals, similar to pinacol in dicopper(I) μ-boryl complexes. Stability is enhanced via steric hindrance from methyl groups .
- Catalytic Applications : Test its role in asymmetric synthesis or boronate ester formation. Reactivity with diboranes (e.g., B₂pin₂) can be monitored using NMR or X-ray crystallography .
Q. What strategies address contradictions in thermodynamic data for diols?
- Answer :
- Meta-Analysis : Aggregate data from multiple sources (e.g., NIST, peer-reviewed journals) and apply statistical tools (e.g., weighted averages) to resolve outliers .
- Experimental Replication : Reproduce measurements under controlled conditions (e.g., inert atmosphere) to minimize oxidation or degradation .
- Collaborative Studies : Cross-validate results with independent labs using identical samples and protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
